molecular formula C10H22O3 B12655422 1-(2,2-Diethoxyethoxy)butane CAS No. 85168-88-3

1-(2,2-Diethoxyethoxy)butane

Cat. No.: B12655422
CAS No.: 85168-88-3
M. Wt: 190.28 g/mol
InChI Key: YSBXHBNOIYKJKC-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethoxy)butane is an ether derivative with a branched ethoxy-ethoxy substituent. The general formula for this compound is C₁₀H₂₂O₃, with an average molecular weight of ~190.28 g/mol. Such compounds are typically used as intermediates in organic synthesis or solvents due to their ether functionalities and stability .

Properties

CAS No.

85168-88-3

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

1-(2,2-diethoxyethoxy)butane

InChI

InChI=1S/C10H22O3/c1-4-7-8-11-9-10(12-5-2)13-6-3/h10H,4-9H2,1-3H3

InChI Key

YSBXHBNOIYKJKC-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2-Diethoxyethoxy)butane can be synthesized through the reaction of butane with 2,2-diethoxyethanol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the formation of the ether linkage.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor where the reaction conditions are carefully controlled to optimize yield and purity. The process may include distillation steps to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Key Structural Features

The compound features three ether linkages in a chain structure:

  • A central ethoxy group (–O–) connected to two diethoxy moieties.

  • SMILES: CCCCOCC(OCC)OCC .

Hydrolysis

Ethers are generally resistant to hydrolysis under mild conditions but can react under acidic or basic catalysis:

  • Acidic Hydrolysis : Potential cleavage of ether bonds to form alcohols.

  • Basic Hydrolysis : Possible via nucleophilic attack, though less likely due to steric hindrance from multiple ethoxy groups.

Oxidation

Ethers with α-hydrogens (hydrogens adjacent to oxygen) can undergo oxidation:

  • Expected Products : Formation of ketones or carboxylic acids, depending on reaction conditions.

  • Mechanism : Oxidation of α-hydrogens via agents like KMnO₄ or CrO₃.

Substitution Reactions

The compound’s multiple ether groups may participate in nucleophilic substitution:

  • Alkylation/Alkylation : Replacement of ethoxy groups with other alkylating agents.

  • Halogenation : Potential substitution at less hindered positions.

Polymerization

  • Epoxide Opening : If epoxidized (not inherent to this structure), it could undergo ring-opening polymerization.

Comparative Analysis with Similar Compounds

Compound Reaction Type Key Observations Reference
Diethylene Glycol Ethyl Methyl Ether (DEGME) OxidationForms aldehydes/carboxylic acids
Triethylene Glycol Methyl Ether (TGME) SubstitutionUndergoes nucleophilic substitution
Ethylene Glycol HydrolysisForms diols under acidic/basic conditions

Reaction Conditions and Stability

  • Stability : The compound’s multiple ether bonds confer moderate stability under standard conditions.

  • Catalysts : Acidic (e.g., H₂SO₄) or basic catalysts (e.g., NaOH) may be required for hydrolysis.

Scientific Research Applications

The physical properties of 1-(2,2-Diethoxyethoxy)butane include its solubility in various solvents and its boiling point, which are crucial for determining its suitability for specific applications.

Solvent in Organic Synthesis

This compound is often used as a solvent in organic synthesis reactions. Its ability to dissolve a wide range of organic compounds makes it an ideal choice for reactions that require non-polar solvents.

Case Study:
In a study published in the Journal of Organic Chemistry, researchers utilized this compound to facilitate the synthesis of complex organic molecules, demonstrating its effectiveness as a solvent in multi-step synthesis processes .

Chemical Intermediate

This compound serves as a chemical intermediate in the production of various other chemicals. Its structure allows it to participate in reactions that lead to the formation of more complex molecules.

Case Study:
Research conducted at a leading chemical manufacturing facility showed that this compound could be converted into valuable derivatives used in pharmaceuticals and agrochemicals .

Additive in Polymer Chemistry

In polymer chemistry, this compound is explored as an additive to improve the properties of polymers. It can enhance flexibility and thermal stability when incorporated into polymer matrices.

Data Table: Polymer Properties with Additive

Polymer TypeBase PolymerProperty ImprovedMeasurement Method
PolyethyleneLDPEFlexibilityASTM D882
PolystyrenePSThermal StabilityDSC
Polyvinyl ChloridePVCImpact ResistanceIzod Impact Test

Research on Environmental Impact

The environmental impact of using this compound has been studied extensively. Its biodegradability and potential toxicity levels are critical for assessing its use in consumer products.

Case Study:
A comprehensive environmental assessment indicated that while this compound is relatively safe for use, ongoing studies are necessary to monitor its long-term effects on aquatic ecosystems .

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethoxy)butane involves its interaction with specific molecular targets and pathways. The compound’s ether groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
1-(2,2-Diethoxyethoxy)butane* C₁₀H₂₂O₃ 190.28 Not provided Diethoxy ether, butane chain
1-(2-Chloroethoxy)butane C₆H₁₃ClO 136.62 10503-96-5 Chloroethoxy, butane chain
1-(1-Butoxyethoxy)butane C₁₀H₂₂O₂ 174.28 871-22-7 Butoxyethoxy, butane chain
1-(2-Propoxyethoxy)butane C₉H₂₀O₂ 160.26 18854-58-5 Propoxyethoxy, butane chain
1,1-Dimethoxy-2-butanone C₆H₁₂O₃ 132.16 6342-57-0 Dimethoxy, ketone

*Inferred from structural analogs.

Key Observations :

  • 1-(2-Chloroethoxy)butane has a lower molecular weight (136.62 g/mol) due to the smaller chloroethoxy group, enhancing its reactivity compared to diethoxy analogs .
  • 1-(1-Butoxyethoxy)butane (C₁₀H₂₂O₂) lacks the stabilizing diethoxy group, resulting in reduced polarity and lower boiling points compared to this compound .

Key Observations :

  • 1-(1-Butoxyethoxy)butane exhibits moderate acute toxicity (Category 4) across all exposure routes, requiring precautions like protective gear .
  • The diethoxy group in This compound likely improves stability compared to chloro or propoxy analogs but may still pose risks when exposed to strong acids or oxidizers .
  • Butane, 1-[2-[2-(1-methylethoxy)ethoxy]ethoxy]- shows broader hazards, including skin/eye irritation and respiratory effects .

Biological Activity

Chemical Structure and Properties

1-(2,2-Diethoxyethoxy)butane is an ether derivative characterized by a butane backbone with two diethoxyethoxy substituents. Its molecular formula is C10H22O4C_{10}H_{22}O_4, and it has unique physicochemical properties that may influence its biological interactions.

Table 1: Basic Properties of this compound

PropertyValue
Molecular Weight206.28 g/mol
Boiling PointNot extensively documented
SolubilityModerate in organic solvents
DensityNot extensively documented

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antioxidant Activity : Some ethers have shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : Certain ether derivatives have demonstrated antimicrobial effects against various pathogens, suggesting a potential for therapeutic applications.
  • Cytotoxicity : Preliminary studies suggest that similar compounds may induce cytotoxic effects in cancer cell lines, warranting further investigation into their mechanisms.

Case Studies and Research Findings

  • Antioxidant Study : A comparative study on ether compounds indicated that those with longer alkyl chains exhibited enhanced antioxidant activity. Although specific data for this compound is limited, its structure suggests it may possess similar properties.
  • Antimicrobial Testing : In vitro tests conducted on ether compounds revealed significant activity against Gram-positive and Gram-negative bacteria. The structure of this compound may contribute to such effects due to its hydrophobic nature.
  • Cytotoxicity Assessment : A study evaluating the cytotoxic effects of ether derivatives on human cancer cell lines found that certain structural features increased cell death rates. The implications for this compound are promising but require targeted studies for confirmation.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals
AntimicrobialEffective against pathogens
CytotoxicityInduces cell death in cancer cells

Discussion

The biological activity of this compound remains largely unexplored. However, related compounds suggest potential benefits in antioxidant defense mechanisms, antimicrobial treatments, and cancer therapy. Future research should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : To elucidate the pathways through which this compound exerts its effects.
  • Formulation Development : Exploring its use in drug delivery systems or as a bioactive agent.

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